molecular formula C17H13ClO3 B2794022 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one CAS No. 109650-11-5

3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No.: B2794022
CAS No.: 109650-11-5
M. Wt: 300.74
InChI Key: YWGUEDFCMFTOSH-UHFFFAOYSA-N
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Description

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound has a molecular formula of C17H13ClO3 and a molecular weight of 300.74 g/mol . It is known for its potential biological and pharmaceutical properties.

Chemical Reactions Analysis

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as copper sulfate for click reactions . Major products formed from these reactions include various substituted coumarins and their derivatives.

Comparison with Similar Compounds

3-Benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-benzyl-6-chloro-7-hydroxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3/c1-10-12-8-14(18)15(19)9-16(12)21-17(20)13(10)7-11-5-3-2-4-6-11/h2-6,8-9,19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGUEDFCMFTOSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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